(3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(morpholino)methanone
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Overview
Description
(3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(morpholino)methanone is a complex organic compound that features a pyrazole ring, an amino group, and a morpholino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(morpholino)methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-1H-pyrazol-4-yl can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Coupling with Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyrazole.
Morpholino Group Addition: The morpholino group is typically introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(morpholino)methanone is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(morpholino)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific biological pathways. The amino and morpholino groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone
- 5-Amino-3-methyl-1-phenylpyrazole
Uniqueness
Compared to similar compounds, (3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which can significantly alter its chemical and biological properties. This group can improve solubility, stability, and bioavailability, making it a more versatile compound for various applications.
Properties
IUPAC Name |
[3-amino-5-(1-methylpyrazol-4-yl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-18-10-13(9-17-18)11-6-12(8-14(16)7-11)15(20)19-2-4-21-5-3-19/h6-10H,2-5,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEABOSEQRJGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)N)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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